4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound notable for its complex structure and potential biological activities. The compound features a benzodiazole ring that is brominated at the 6-position, linked to an aniline moiety through a methylene bridge. This unique arrangement contributes to its reactivity and applications in various scientific fields.
The compound can be classified as a benzodiazole derivative due to the presence of the benzodiazole ring. Its chemical formula is , and it has a molecular weight of approximately 288.14 g/mol . The compound is often synthesized for use in medicinal chemistry, organic synthesis, and biological research.
The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves several key steps:
The molecular structure of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride consists of:
The InChI code for this compound is 1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-
. This configuration contributes to its unique chemical properties and potential biological activities.
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can participate in various chemical reactions:
The reactions can yield various products:
The mechanism of action for 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with biological targets. Studies have shown that compounds with similar structures often exhibit significant biological activities such as antibacterial, antifungal, and anti-inflammatory effects. Molecular docking studies suggest that this compound may interact with specific proteins or enzymes relevant to disease pathways .
The physical properties of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride include:
Key chemical properties include:
Relevant data indicates that it has potential reactivity due to the presence of both an amine and a bromine substituent, which can engage in various chemical transformations .
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific applications:
The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride relies on sequential transformations starting from readily available precursors, primarily utilizing nucleophilic substitution and reductive amination as key steps. The most established pathway begins with 4-nitrobenzyl bromide and 6-bromo-1H-benzo[d]imidazole-2-thiol, leveraging the enhanced nucleophilicity of the benzimidazole thione for alkylation. The reaction proceeds under mild basic conditions (potassium carbonate, DMF, 60-80°C, 6-8 hours) to afford 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene in yields of 75-85% [4] [6]. Critical purification at this stage involves column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) to remove unreacted thiol and dialkylated impurities, which can compromise downstream reactions if present at >3% [4].
The subsequent nitro group reduction employs catalytic hydrogenation (10% Pd/C, methanol, 1 atm H₂, 25°C, 2-3 hours) as the preferred method over classical stoichiometric reductants (Sn/HCl), yielding the free base 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline with >90% conversion and minimal dehalogenation side products (<2%) [3] [6]. Alternative reduction protocols using Fe/AcOH or Zn/NH₄Cl are documented but show lower selectivity for brominated substrates, with dehalogenation reaching 5-15% under acidic conditions [4].
Salt formation is achieved by treating the free base aniline with anhydrous HCl (2.2 equivalents) in ethanol or isopropanol under nitrogen. Precipitation occurs upon cooling to 0-5°C, yielding the dihydrochloride salt as a crystalline solid. Strict moisture control is essential during isolation to prevent hydrate formation, which impacts solubility and stability. Final purification typically involves recrystallization from ethanol/diethyl ether mixtures, yielding the pharmaceutical-grade dihydrochloride (purity >99% by HPLC) [3] [4].
Table 1: Traditional Synthesis Pathway Steps and Conditions
Step | Starting Materials | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|---|
Alkylation | 6-Bromo-1H-benzo[d]imidazole-2-thiol, 4-Nitrobenzyl bromide | K₂CO₃, DMF, 60-80°C, 6-8h | 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene | 75-85 |
Reduction | 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene | 10% Pd/C, H₂ (1 atm), MeOH, 25°C, 2-3h | 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline | 85-92 |
Salt Formation | 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline | 2.2 eq HCl, EtOH, N₂, 0-5°C | 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride | 90-95 |
Modern synthetic strategies focus on enhancing atom economy and reducing step-count through transition-metal-catalyzed C-H functionalization and direct C-C coupling, minimizing pre-functionalization requirements. A particularly efficient approach involves the palladium-catalyzed direct alkylation of 6-bromo-1H-benzo[d]imidazole with 4-aminobenzyl alcohol derivatives. Using Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) and Cs₂CO₃ base in toluene at 110°C enables direct C2-benzylation, achieving 70-78% yield in a single step [2] [4]. This method circumvents the need for pre-halogenated benzimidazole building blocks and demonstrates excellent functional group tolerance towards the aniline nitrogen when protected as a tert-butyloxycarbonyl (Boc) group, which is later deprotected under acidic conditions [2] [4].
Nickel-catalyzed C-H activation offers a cost-effective alternative, particularly advantageous for large-scale synthesis. Ni(II) salts (e.g., NiCl₂·dme, 8 mol%) combined with N-heterocyclic carbene ligands catalyze the coupling between 6-bromobenzimidazole and 4-(aminomethyl)phenylboronic acid pinacol ester in isopropanol/water (4:1) at 80°C. This system achieves 65-72% yield with superior selectivity for the C2 position over competing N-alkylation (<5%) [4]. The boronic ester approach minimizes protodeboronation side products (<8%) common with arylboronic acids under basic conditions [2] [4].
Photoredox catalysis enables radical-based alkylation under exceptionally mild conditions. Using Ru(bpy)₃Cl₂ (2 mol%) as a photocatalyst and DIPEA as a sacrificial reductant, 6-bromobenzimidazole undergoes coupling with 4-nitrobenzyl bromide via single-electron transfer. Visible light irradiation (blue LEDs, 24 hours, 25°C) generates the benzimidazolyl radical, which attacks the benzyl bromide, yielding the nitro intermediate (55-60%) without requiring pre-formed organometallic reagents. Subsequent reduction and salt formation complete the sequence [2] [4].
The alkylation step connecting the benzodiazole and aniline moieties exhibits pronounced sensitivity to electronic effects, solvent polarity, and temperature profiles, necessitating precise optimization. Kinetic studies reveal that electron-withdrawing substituents on the benzyl halide component accelerate alkylation rates by increasing electrophilicity. For 4-(aminomethyl)benzyl bromides, Boc-protection enhances reactivity by reducing the electron-donating effect of the amine, yielding rate constants (k) 3.2-fold higher than unprotected analogs in DMF at 70°C [4] [6].
Solvent optimization demonstrates that dipolar aprotic solvents (DMF, DMSO, NMP) outperform protic or non-polar media. DMF provides optimal solvation for the benzimidazolyl anion intermediate while maintaining reagent solubility. However, at temperatures >80°C, DMF decomposition generates dimethylamine, leading to N,N-dimethylation byproducts (5-12%). Substituting DMF with N-methylpyrrolidone (NMP) suppresses this side reaction (<1%) at the cost of slightly longer reaction times (10-12 hours) [4] [6].
Table 2: Optimization Parameters for Key Alkylation Step
Parameter | Suboptimal Condition | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | DMF at 100°C | NMP at 90°C | Purity increase from 85% to 96% (reduced dimethylamine formation) |
Base | K₂CO₃ (powder) | Cs₂CO₃ (granular) | Yield increase from 75% to 88% (reduced agglomeration) |
Temperature Ramp | Direct heating to 80°C | Gradual heating (2°C/min) to 75°C | Purity increase from 82% to 94% (suppressed dialkylation) |
Halide Source | 4-(Aminomethyl)benzyl chloride | 4-(Boc-aminomethyl)benzyl bromide | Conversion increase from 65% to 92% (enhanced leaving group ability) |
Temperature ramping critically controls selectivity during alkylation. Direct heating to 80°C promotes dialkylation at both benzimidazole nitrogens (N1 and N3), forming bis-benzylated impurities (8-15%). Implementing a gradual temperature ramp (2°C/min from 25°C to 75°C) suppresses bis-adduct formation to <2% by favoring mono-alkylation kinetics [4] [6]. Additionally, base particle size influences reactivity; granular Cs₂CO₃ provides higher yields (88%) than powdered K₂CO₃ (75%) due to reduced surface agglomeration and better mixing efficiency in slurry reactions [4].
For the aromatic substitution introducing the 6-bromo substituent, Lewis acid catalysis enables regioselective bromination. Using FeCl₃ (10 mol%) or AlCl₃ (5 mol%) in chlorobenzene at 50°C directs electrophilic bromination (Br₂, 1.05 equiv.) exclusively to the C6 position of 2-(4-aminobenzyl)benzimidazole precursors, achieving >95:5 C6:C4 regioselectivity. Without Lewis acids, non-selective bromination yields 30-40% C4 isomers, which are difficult to separate due to similar polarity [5] [6]. Microwave-assisted bromination (150°C, 10 minutes) further enhances selectivity to >99% C6-product while reducing reaction times from hours to minutes [4] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: